3-amino-1-(difluoromethyl)-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-amino-1-(difluoromethyl)-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with an amino group, a difluoromethyl group, and a methoxyethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(difluoromethyl)-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl bromide or difluoromethyl sulfone in the presence of a base.
Amination: The amino group can be introduced through nucleophilic substitution reactions using amines or ammonia.
Methoxyethyl Substitution: The methoxyethyl group can be introduced via alkylation reactions using methoxyethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(difluoromethyl)-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are commonly used.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Methyl-substituted pyrazole derivatives.
Substitution: Various alkyl or aryl-substituted pyrazole derivatives.
Scientific Research Applications
3-amino-1-(difluoromethyl)-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and interactions.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-1-(difluoromethyl)-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the amino and methoxyethyl groups can modulate its pharmacokinetic properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-(trifluoromethyl)-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide
- 3-amino-1-(methyl)-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide
- 3-amino-1-(difluoromethyl)-N-(2-ethoxyethyl)-1H-pyrazole-5-carboxamide
Uniqueness
3-amino-1-(difluoromethyl)-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug discovery and development.
Properties
IUPAC Name |
5-amino-2-(difluoromethyl)-N-(2-methoxyethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N4O2/c1-16-3-2-12-7(15)5-4-6(11)13-14(5)8(9)10/h4,8H,2-3H2,1H3,(H2,11,13)(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVZRBMHBNUKJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=NN1C(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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